N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethylamino group, a morpholinopyrimidine moiety, and a dimethoxybenzamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with 3,5-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of specific kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.
N,N-dimethylglycine: A compound with similar dimethylamino functionality, used in various biochemical applications.
4-(dimethylamino)benzoic acid: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-23(2)17-16(12-20-19(22-17)24-5-7-28-8-6-24)21-18(25)13-9-14(26-3)11-15(10-13)27-4/h9-12H,5-8H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACXDGZRUDMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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